![molecular formula C7H14O2S2 B14242474 2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal CAS No. 499782-33-1](/img/structure/B14242474.png)
2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal is an organic compound characterized by the presence of ethoxy, sulfanyl, and propanal functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal typically involves the reaction of ethyl 2-bromoacetate with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal involves its interaction with biological molecules through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The molecular targets and pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]acetate
- 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates
- Ethyl (2-ethoxy-2-oxoethyl)sulfanylacetate
Uniqueness
Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
499782-33-1 |
|---|---|
Molekularformel |
C7H14O2S2 |
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
2-ethoxy-2-(2-sulfanylethylsulfanyl)propanal |
InChI |
InChI=1S/C7H14O2S2/c1-3-9-7(2,6-8)11-5-4-10/h6,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
MAYWKXKJTVGFDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(C=O)SCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


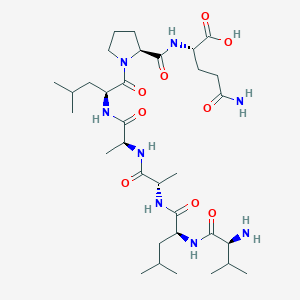


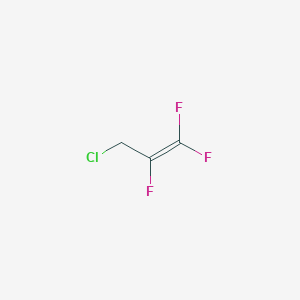
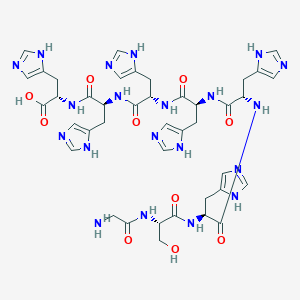
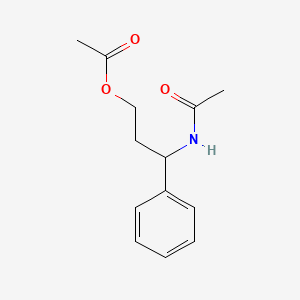
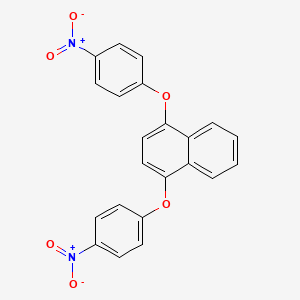

![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
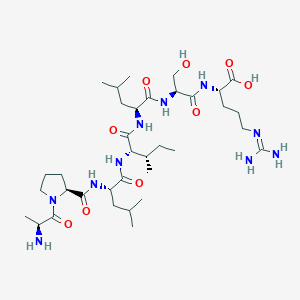
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
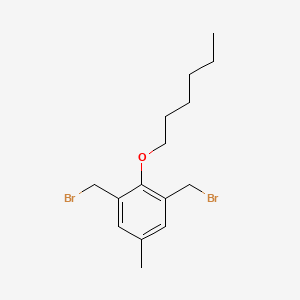
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
